![molecular formula C16H20O2 B14227972 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol CAS No. 825628-37-3](/img/structure/B14227972.png)
3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol is an organic compound with a complex structure that includes both alkyne and allyl alcohol functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol typically involves the reaction of 7-phenylhept-3-yn-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents involved .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The allyl alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-enal or 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-enoic acid.
Reduction: Formation of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ene or 3-[(7-Phenylhept-3-yn-2-yl)oxy]propane.
Substitution: Formation of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action for 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol largely depends on its functional groups. The alkyne group can participate in cycloaddition reactions, while the allyl alcohol group can undergo oxidation or reduction. These reactions can lead to the formation of various bioactive compounds that interact with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptyn-1-ol: Similar alkyne and alcohol functional groups but lacks the phenyl and allyl groups.
7-Phenylhept-3-yn-2-ol: Similar structure but lacks the allyl alcohol group.
Uniqueness
3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol is unique due to the combination of its alkyne, phenyl, and allyl alcohol functional groups.
Eigenschaften
CAS-Nummer |
825628-37-3 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3-(7-phenylhept-3-yn-2-yloxy)prop-2-en-1-ol |
InChI |
InChI=1S/C16H20O2/c1-15(18-14-8-13-17)9-4-2-5-10-16-11-6-3-7-12-16/h3,6-8,11-12,14-15,17H,2,5,10,13H2,1H3 |
InChI-Schlüssel |
WGFUMAOWBOKZBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CCCCC1=CC=CC=C1)OC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
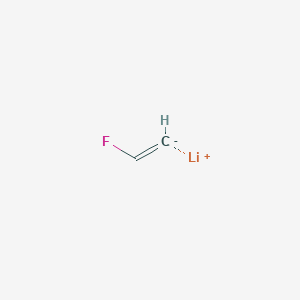
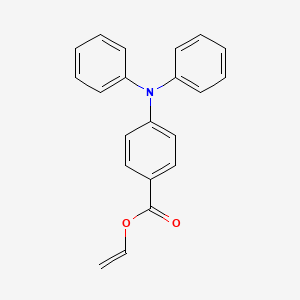
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
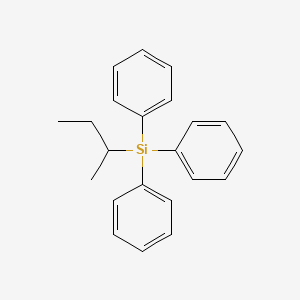
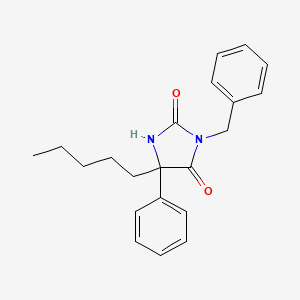
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
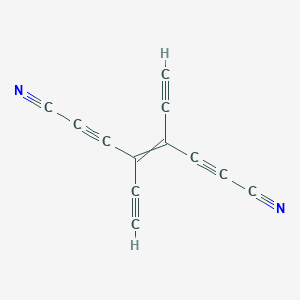
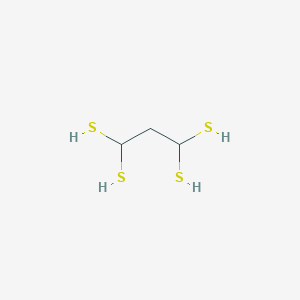

![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
